5-Carboxy-2-(methoxycarbonyl)-4-methylthiophen-3-olate
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Overview
Description
5-Carboxy-2-(methoxycarbonyl)-4-methylthiophen-3-olate is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by its carboxy and methoxycarbonyl functional groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Carboxy-2-(methoxycarbonyl)-4-methylthiophen-3-olate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Introduction of Functional Groups: The carboxy and methoxycarbonyl groups can be introduced through various functionalization reactions, such as Friedel-Crafts acylation followed by esterification.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
5-Carboxy-2-(methoxycarbonyl)-4-methylthiophen-3-olate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxy group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.
Scientific Research Applications
5-Carboxy-2-(methoxycarbonyl)-4-methylthiophen-3-olate has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism by which 5-Carboxy-2-(methoxycarbonyl)-4-methylthiophen-3-olate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 5-Carboxy-2-chloro-4-methoxyphenylboronic acid
- 5-Chloro-2-methoxyphenylboronic acid
- 4-Methoxyphenylboronic acid
Uniqueness
5-Carboxy-2-(methoxycarbonyl)-4-methylthiophen-3-olate is unique due to its specific combination of functional groups and the thiophene ring structure
Properties
CAS No. |
42883-94-3 |
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Molecular Formula |
C8H7O5S- |
Molecular Weight |
215.21 g/mol |
IUPAC Name |
5-carboxy-2-methoxycarbonyl-4-methylthiophen-3-olate |
InChI |
InChI=1S/C8H8O5S/c1-3-4(9)6(8(12)13-2)14-5(3)7(10)11/h9H,1-2H3,(H,10,11)/p-1 |
InChI Key |
CKANNCGXAUEENT-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(SC(=C1[O-])C(=O)OC)C(=O)O |
Origin of Product |
United States |
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